![molecular formula C13H13ClN2O2S B14452951 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide CAS No. 78726-59-7](/img/no-structure.png)
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: is an organic compound with the molecular formula C13H13ClN2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a chloro group, and a methyl group attached to a benzene ring, along with a sulfonamide group attached to the nitrogen atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-methyl-N-phenylbenzene-1-sulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: .
Wirkmechanismus
The mechanism of action of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of enzyme activity and disruption of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide: Similar structure with an ethyl group instead of a methyl group.
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: Similar structure with different substituents on the benzene ring.
Uniqueness
Eigenschaften
78726-59-7 | |
Molekularformel |
C13H13ClN2O2S |
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
3-amino-5-chloro-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-12(14)7-11(8-13(9)15)19(17,18)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 |
InChI-Schlüssel |
MEOSXRZNQFIMBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.